ZK756326 dihydrochloride

Biased Agonism Cell Migration G Protein Signaling

ZK756326 dihydrochloride is a pioneering nonpeptide, biased full agonist of CCR8 with a defined mechanism unmatched by protein-based ligands like CCL1. Unlike the natural chemokine, it drives β-arrestin 1/2 recruitment independently of Gαi signaling—making it an irreplaceable chemical probe for dissecting G protein-independent pathways, GPCR structural biology (cryo-EM validated), and HIV-1 Env-mediated fusion studies (IC50 5.97 μM). With cross-species activity (human IC50 1.8 μM; mouse IC50 2.6 μM), it seamlessly translates in vitro findings to murine in vivo disease models (EAE, inflammation). Choose this dihydrochloride salt for superior solubility and stability in your CCR8 research pipeline.

Molecular Formula C21H30Cl2N2O3
Molecular Weight 429.4 g/mol
Cat. No. B10773303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZK756326 dihydrochloride
Molecular FormulaC21H30Cl2N2O3
Molecular Weight429.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C21H28N2O3.2ClH/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20;;/h1-8,17,24H,9-16,18H2;2*1H
InChIKeyMPACCEKWFGWZHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZK756326 Dihydrochloride: A First-in-Class Nonpeptide CCR8 Agonist for GPCR Research


ZK756326 dihydrochloride is a potent, nonpeptide, full agonist of the CC chemokine receptor 8 (CCR8), first disclosed as the pioneering small molecule chemokine receptor agonist [1]. It is the dihydrochloride salt form of the compound ZK 756326, which was developed to circumvent the inherent limitations of protein-based agonists, such as the natural chemokine ligand CCL1 (I-309), in the study of CCR8 biology [2]. This compound has been foundational in elucidating the structural and functional nuances of CCR8 signaling, with its binding mode and receptor activation profile having been characterized in detail through both pharmacological assays and cryo-electron microscopy (cryo-EM) structural studies [3].

Why Generic Substitution Fails for ZK756326 Dihydrochloride in CCR8-Targeted Studies


Substituting ZK756326 dihydrochloride with other CCR8 agonists, such as the endogenous protein ligand CCL1 or other small molecules like AZ6, is not equivalent due to significant differences in their downstream signaling profiles, a concept known as biased agonism [1]. Studies have demonstrated that while all these ligands act as full agonists for calcium mobilization, they diverge critically in other pathways. For instance, Gβγ signaling is indispensable for CCL1-induced cell migration but is not required for migration induced by ZK756326 or AZ6 [2]. Furthermore, small molecule agonists like ZK756326 exhibit a higher efficacy in recruiting β-arrestin 1 compared to CCL1, and this recruitment occurs independently of Gαi signaling, a behavior not observed with the natural chemokine [3]. These functional discrepancies mean that ZK756326 is a distinct chemical probe that activates a specific subset of the CCR8 receptor's full signaling repertoire.

Quantitative Evidence Guide for Selecting ZK756326 Dihydrochloride: A Comparative Analysis


Differential Signaling Bias: ZK756326 vs. CCL1 in Cell Migration Pathways

ZK756326 and the natural chemokine CCL1 both act as full agonists for CCR8-mediated calcium mobilization, yet they exhibit a profound functional divergence in their ability to induce cell migration through distinct signaling pathways. Specifically, while Gβγ signaling is essential for CCL1-induced migration, it is not required for migration stimulated by ZK756326 [1]. Additionally, ZK756326 demonstrates a higher efficacy in recruiting β-arrestin 1 to the receptor in a Gαi-independent manner compared to CCL1 [2].

Biased Agonism Cell Migration G Protein Signaling Chemokine Receptor

Species Cross-Reactivity Profile of ZK756326 on Human vs. Murine CCR8

ZK756326 demonstrates a defined and quantifiable difference in its binding affinity for human versus mouse CCR8. The compound's selectivity profile, derived from receptor binding assays, provides a clear baseline for researchers planning in vivo studies using murine models .

Species Cross-Reactivity Murine CCR8 Human CCR8 IC50 Comparison

Distinct Binding Mode of ZK756326 Compared to the Endogenous Ligand CCL1

The molecular interaction of ZK756326 with CCR8 is fundamentally different from that of the natural chemokine ligand, CCL1. This is evidenced by functional studies using a mutant form of the mouse receptor (mCCR8) that lacks O-linked sulfation at tyrosines 14 and 15 [1]. Unlike mCCL1, ZK756326 retained the ability to bind to and activate this sulfation-deficient receptor mutant [2]. Furthermore, cryo-EM structural analysis has since confirmed that ZK756326 binds deep within the orthosteric pocket of CCR8, establishing interactions with a conserved Y1.39Y3.32E7.39 motif, a binding pose distinct from the larger chemokine ligand [3].

Receptor Binding Mutagenesis Tyrosine Sulfation Orthosteric Site

Anti-HIV Activity Profile: Comparative Potency of ZK756326 in Viral Entry Assays

In the context of HIV research, ZK756326 exhibits a distinct potency profile as an inhibitor of HIV-1 Env-mediated cell-cell fusion. A comparative analysis of hit compounds from a drug screening study provides a benchmark for its antiviral activity against HIV-1 [1].

Antiviral HIV CCR8 Viral Entry Inhibitor IC50 Comparison

Defined Structure-Activity Relationship (SAR) for ZK756326 as a Chemical Scaffold

A systematic SAR study of the ZK756326 scaffold has identified the structural constraints required for maintaining CCR8 agonism and has also revealed opportunities for improving potency. This provides a clear chemical blueprint for medicinal chemistry efforts. The study found that only limited structural variation is tolerated in the phenyl rings and at the benzylic position, while modifications to the linker region yielded analogues with retained or improved potency [1].

Structure-Activity Relationship SAR Calcium Mobilization Medicinal Chemistry ZK756326 Analogues

Defined Application Scenarios for ZK756326 Dihydrochloride in Biomedical Research


Elucidating CCR8-Mediated Biased Signaling and β-Arrestin Pathways

Given its well-documented status as a biased agonist, ZK756326 dihydrochloride is an essential tool for dissecting CCR8 signaling pathways that are distinct from those activated by the endogenous chemokine CCL1. It is particularly suited for studies investigating β-arrestin 1/2 recruitment and G protein-independent signaling, as it demonstrates a higher efficacy for this pathway compared to CCL1, and this activity is Gαi-independent [1].

Studying CCR8 Biology in Murine Disease Models

With a quantifiable difference in potency between human (IC50 1.8 μM) and mouse (IC50 2.6 μM) receptors, ZK756326 dihydrochloride is a defined probe for translating in vitro findings to murine in vivo models of disease . Its ability to activate mouse CCR8 and induce chemotaxis makes it suitable for preclinical studies in areas such as autoimmune diseases (e.g., EAE models) and inflammation [2].

Investigating CCR8 as a Co-Receptor in HIV Infection

As a nonpeptide agonist that can inhibit HIV-1 Env-mediated cell-cell fusion with a characterized IC50 of 5.97 μM in pseudovirus assays, ZK756326 dihydrochloride serves as a chemical probe to study the role of CCR8 agonism in the context of viral entry and HIV pathogenesis [3]. Its defined activity profile allows for its inclusion in screening panels alongside other known antiviral compounds [3].

Structural Biology and Binding Mode Analysis of Nonpeptide GPCR Agonists

The cryo-EM structure of the CCR8-Gi complex bound to ZK756326 has been solved, revealing its distinct binding pose within the orthosteric pocket and its interactions with a conserved Y1.39Y3.32E7.39 motif [4]. This makes ZK756326 dihydrochloride a key reagent for structural biology labs studying the activation mechanism of class A GPCRs by nonpeptide ligands, and for validating the binding mode of novel analogues.

Technical Documentation Hub

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